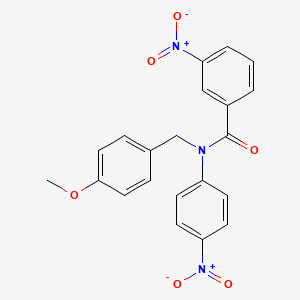

N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide

Description

N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide is a substituted benzamide derivative featuring a 4-methoxybenzyl group and dual nitro substituents on the benzamide core. Computational studies on similar nitrobenzamides highlight their non-linear optical (NLO) properties, driven by electron-withdrawing nitro groups that enhance hyperpolarizability .

Properties

Molecular Formula |

C21H17N3O6 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-nitro-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C21H17N3O6/c1-30-20-11-5-15(6-12-20)14-22(17-7-9-18(10-8-17)23(26)27)21(25)16-3-2-4-19(13-16)24(28)29/h2-13H,14H2,1H3 |

InChI Key |

YVFURHVPAVLWKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method is the condensation of 4-methoxybenzylamine with 3-nitrobenzoyl chloride, followed by nitration of the resulting intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of N-(4-methoxybenzyl)-3-amino-N-(4-aminophenyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and benzamide groups can enhance the compound’s binding affinity to target proteins, influencing its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Benzamide derivatives exhibit distinct conformational preferences depending on substituents. Key structural parameters include:

Table 1: Amide Plane/Phenyl Ring Tilt Angles in Selected Benzamides

| Compound | Tilt Angle (°) | Source |

|---|---|---|

| N-Phenylbenzamide | 28–31 | |

| N-(4-Hydroxyphenyl)benzamide | 28–31 | |

| N-(4-Nitrophenyl)benzamide | 28–31 | |

| N-(4-Methoxybenzyl)-3-nitro...* | Not reported | — |

*Structural data for the target compound is lacking, but analogues with nitro and methoxy substituents (e.g., 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide, CAS 300861-08-9) suggest similar tilt angles due to steric and electronic effects .

Table 2: Melting Points and Yields of Selected Benzamide Derivatives

The target compound’s melting point and yield remain unreported, but derivatives with nitro groups (e.g., 4c in ) exhibit high melting points (>290°C) due to strong intermolecular interactions.

Antioxidant Activity:

Methoxy and nitro substituents influence bioactivity. For example:

- N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide exhibits 87.7% inhibition in antioxidant assays, outperforming hydroxyl-substituted analogues .

Computational Insights:

- 2-Nitro-N-(4-nitrophenyl)benzamide shows a first hyperpolarizability (β) of 1.32 × 10⁻³⁰ esu, comparable to urea (β = 0.65 × 10⁻³⁰ esu), suggesting utility in NLO materials .

- Molecular docking studies on nitrobenzamides (e.g., HsGSK-3β inhibitors for Alzheimer’s) reveal strong binding affinities (-9.2 kcal/mol) due to nitro group interactions with catalytic residues .

Substituent Effects on Physicochemical Properties

- Nitro groups: Increase thermal stability and polarizability but reduce solubility in non-polar solvents.

- Methoxy groups : Enhance solubility via hydrogen bonding and moderate electron-donating effects.

- Halogen substituents : Chloro or fluoro groups (e.g., 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide) improve lipophilicity and membrane permeability .

Biological Activity

N-(4-Methoxybenzyl)-3-nitro-N-(4-nitrophenyl)benzamide is a synthetic organic compound notable for its complex structure, which includes methoxy and nitro groups attached to a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 272.26 g/mol. The presence of multiple functional groups enhances its solubility and stability, making it an attractive candidate for various biological applications .

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Antiviral Properties : The compound has been investigated for its potential as a non-nucleoside inhibitor against Hepatitis C virus (HCV), showing promising results in inhibiting viral replication .

- Enzyme Inhibition : It may act as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Antiviral | Inhibition of HCV replication | |

| Enzyme Inhibition | Inhibition of CYP450 enzymes |

Case Studies

-

Antiviral Activity Against HCV :

A study highlighted the efficacy of this compound as a potent inhibitor of the NS5B polymerase enzyme in HCV. The compound exhibited an effective concentration (EC50) below 50 nM, indicating its potential as a therapeutic agent for HCV infections . -

Antimicrobial Effects :

Another investigation focused on the antimicrobial properties of related compounds, demonstrating that modifications to the benzamide structure can enhance antibacterial activity. The study suggested that the introduction of nitro groups significantly increases the potency against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.